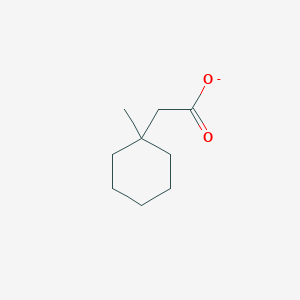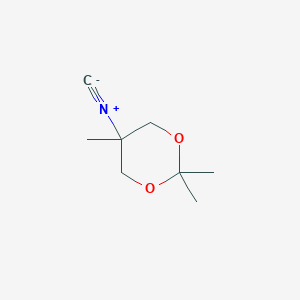
5-Isocyano-2,2,5-trimethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isocyano-2,2,5-trimethyl-1,3-dioxane, also known as ITD, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a highly reactive isocyanate and has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is not fully understood, but it is believed to involve the formation of covalent bonds with biomolecules. The isocyanate group in 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is highly reactive and can react with a variety of nucleophiles. This results in the formation of a stable urethane linkage between 5-Isocyano-2,2,5-trimethyl-1,3-dioxane and the biomolecule, which can alter its properties and function.
Biochemische Und Physiologische Effekte
5-Isocyano-2,2,5-trimethyl-1,3-dioxane has been found to have a wide range of biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which could have implications for the treatment of inflammatory diseases. Additionally, 5-Isocyano-2,2,5-trimethyl-1,3-dioxane has been found to be a potent inhibitor of acetylcholinesterase, which could have implications for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is its high reactivity, which makes it a useful tool for modifying biomolecules. Additionally, 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is stable and can be stored for long periods of time without degradation. However, 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is highly toxic and requires careful handling. It is also difficult to use in vivo due to its toxicity.
Zukünftige Richtungen
There are many future directions for research on 5-Isocyano-2,2,5-trimethyl-1,3-dioxane. One area of interest is the development of new bioconjugates using 5-Isocyano-2,2,5-trimethyl-1,3-dioxane. This could involve the creation of new drug delivery systems or the development of new imaging agents. Additionally, there is interest in exploring the potential of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane as a therapeutic agent for cancer and inflammatory diseases. Finally, there is interest in developing new synthesis methods for 5-Isocyano-2,2,5-trimethyl-1,3-dioxane that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane involves the reaction of 5-isocyanato-2,2,5-trimethyl-1,3-dioxane with a suitable nucleophile. This reaction results in the formation of a urethane linkage between the isocyanate group and the nucleophile. The reaction can be carried out using a variety of nucleophiles, including amines, alcohols, and thiols. The resulting product is a stable compound that can be used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
5-Isocyano-2,2,5-trimethyl-1,3-dioxane has been found to have a wide range of scientific research applications. One of the most promising applications is in the field of bioconjugation. 5-Isocyano-2,2,5-trimethyl-1,3-dioxane can be used to modify proteins, peptides, and other biomolecules, allowing for the creation of new bioconjugates with unique properties. This has significant implications for drug delivery, diagnostics, and imaging.
Eigenschaften
CAS-Nummer |
17144-54-6 |
|---|---|
Produktname |
5-Isocyano-2,2,5-trimethyl-1,3-dioxane |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
5-isocyano-2,2,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H13NO2/c1-7(2)10-5-8(3,9-4)6-11-7/h5-6H2,1-3H3 |
InChI-Schlüssel |
WKOXGZCBXMSQRL-UHFFFAOYSA-N |
SMILES |
CC1(OCC(CO1)(C)[N+]#[C-])C |
Kanonische SMILES |
CC1(OCC(CO1)(C)[N+]#[C-])C |
Synonyme |
m-Dioxan-5-yl isocyanide, 2,2,5-trimethyl- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



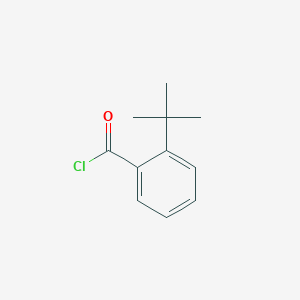
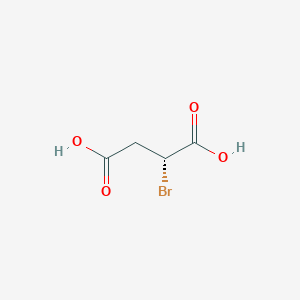
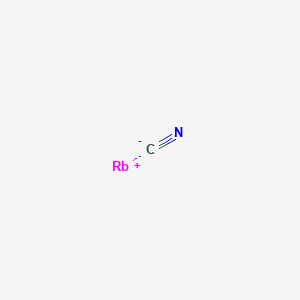
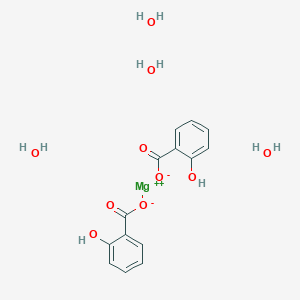
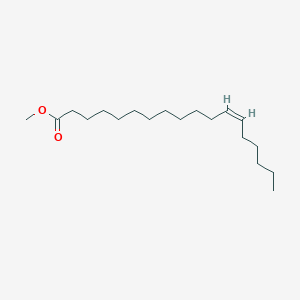
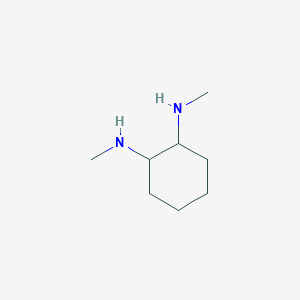
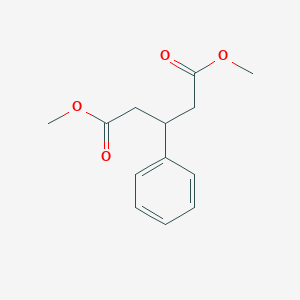
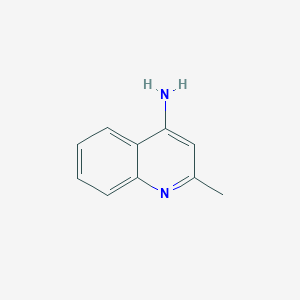
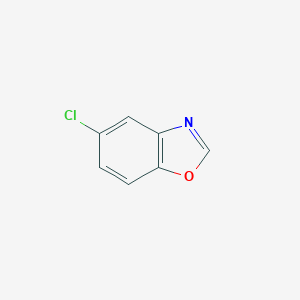
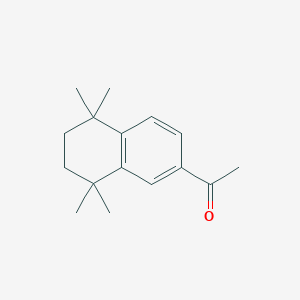
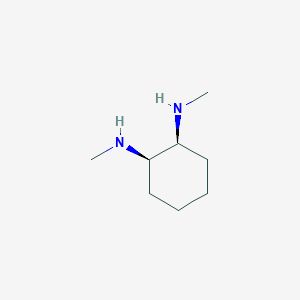
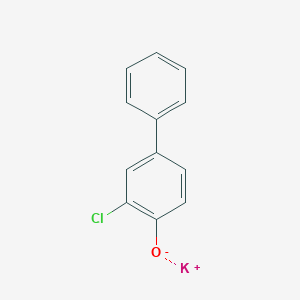
![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
